3-Fluoro-2-(trifluoromethyl)aniline CAS number and properties
3-Fluoro-2-(trifluoromethyl)aniline CAS number and properties
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of 3-Fluoro-2-(trifluoromethyl)aniline, a critical fluorinated building block for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
Core Identification and Significance
3-Fluoro-2-(trifluoromethyl)aniline, also known as 3-Fluoro-2-(trifluoromethyl)benzenamine, is a specialized aromatic amine whose strategic combination of fluorine and trifluoromethyl substituents makes it a highly valuable intermediate in modern organic synthesis.[1] Its unique electronic and steric properties are leveraged to create complex molecules with enhanced biological and material characteristics.
CAS Number: 123973-22-8[1][2][3]
Molecular Formula: C₇H₅F₄N[1][2]
The significance of this compound lies in the synergistic effect of its functional groups. The aniline core provides a reactive nucleophilic amine, while the ortho-trifluoromethyl (-CF₃) and meta-fluoro (-F) groups act as powerful electron-withdrawing agents. This arrangement profoundly influences the molecule's reactivity, guiding the regioselectivity of subsequent chemical transformations and imparting desirable properties to the final products.[4]
Physicochemical Properties
The physical and chemical data for 3-Fluoro-2-(trifluoromethyl)aniline are crucial for its application in experimental design, reaction optimization, and process safety. The properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 123973-22-8 | [1][2][3] |
| Molecular Formula | C₇H₅F₄N | [1][2] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents like alcohols and ethers.[5] |
Note: Specific data such as boiling point, density, and melting point for this exact isomer are not consistently available across primary chemical databases. Data for closely related isomers like 2-Fluoro-3-(trifluoromethyl)aniline include a boiling point of 189 °C and a density of 1.39 g/mL at 25 °C, which can serve as a reasonable estimate for handling and reaction planning.[6]
Synthesis, Reactivity, and Mechanistic Insights
General Synthetic Approach
While a specific, detailed synthesis protocol for 3-Fluoro-2-(trifluoromethyl)aniline is not publicly documented, its preparation logically follows established methodologies for synthesizing substituted trifluoromethylanilines. A common industrial approach involves the nitration of a corresponding substituted benzotrifluoride, followed by the reduction of the nitro group to an amine.[7]
The causality behind this two-step process is rooted in fundamental aromatic chemistry. The nitration step introduces a nitrogen-containing group that can be readily and selectively reduced to the desired amine functionality without affecting the stable C-F bonds of the trifluoromethyl group.
Caption: General synthetic workflow for trifluoromethylanilines.
Reactivity Profile
The reactivity of 3-Fluoro-2-(trifluoromethyl)aniline is dictated by the interplay between its amine group and the electron-withdrawing substituents.
-
Amine Group: The -NH₂ group is nucleophilic and serves as a primary site for reactions such as acylation, alkylation, and diazotization, making it a versatile handle for building more complex molecular architectures.
-
Aromatic Ring: The powerful electron-withdrawing nature of the -CF₃ and -F groups deactivates the aromatic ring towards electrophilic substitution.[4] However, this same electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly at positions activated by the fluoro and trifluoromethyl groups. This dual reactivity is a cornerstone of its utility in synthetic chemistry.
Core Applications in Drug Discovery and Materials Science
The primary application of 3-Fluoro-2-(trifluoromethyl)aniline is as a high-value building block in the synthesis of active pharmaceutical ingredients (APIs) and, to a lesser extent, agrochemicals and specialty materials.[4][8]
The Trifluoromethyl Advantage in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design.[9] This is because the -CF₃ group can significantly enhance a drug candidate's profile in several ways:[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body.[10] This often leads to a longer half-life and improved bioavailability of the drug.
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its biological target.[8][10]
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger and more specific interactions with the target protein or enzyme.
Caption: Standard laboratory safety workflow for handling anilines.
Conclusion
3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8) is a quintessential example of a modern fluorinated building block. Its value is derived not just from its reactive potential but from the intrinsic properties that its unique substitution pattern confers upon target molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential to innovate and develop next-generation chemical entities.
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Televax (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]
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JoVE (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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